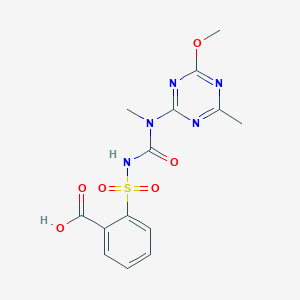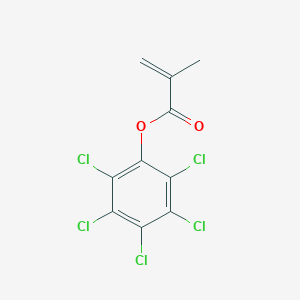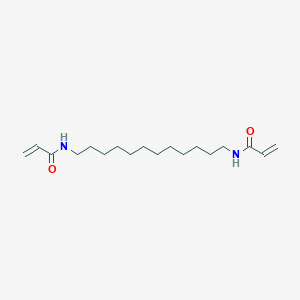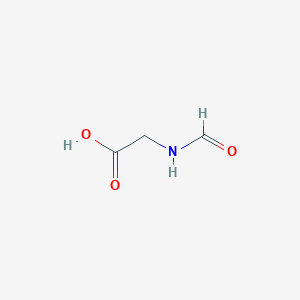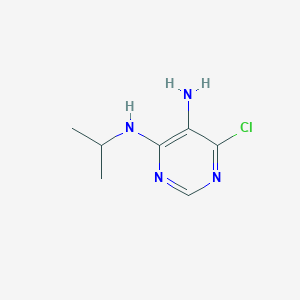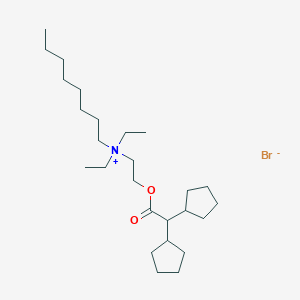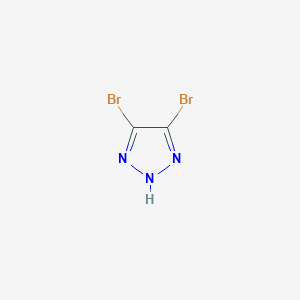
1,2-Bis(diphenylphosphino)propane
Übersicht
Beschreibung
1,2-Bis(diphenylphosphino)propane is an organophosphorus compound with the chemical formula C₂₇H₂₆P₂. It is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Vorbereitungsmethoden
1,2-Bis(diphenylphosphino)propane can be synthesized through several methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane . The reaction proceeds as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2\text{)}_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 2 \text{LiCl} ]
Another method involves metal-halogen exchange followed by metathesis : [ \text{Br(CH}_2\text{)}_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 4 \text{LiCl} ]
Analyse Chemischer Reaktionen
1,2-Bis(diphenylphosphino)propane undergoes various chemical reactions, primarily serving as a ligand in coordination chemistry. It forms complexes with metals such as nickel and palladium, which are used in catalytic processes . Some notable reactions include:
Kumada Coupling Reaction: The complex dichloro(this compound)nickel is used as a catalyst in the Kumada coupling reaction, which involves the cross-coupling of Grignard reagents with aryl and alkenyl halides.
Heck Reaction: It is also used in palladium-catalyzed arylation under Heck reaction conditions to control regioselectivity.
Suzuki-Miyaura Coupling: This compound is employed in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of 1,2-Bis(diphenylphosphino)propane involves its role as a bidentate ligand, forming stable chelate complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing the transition state and lowering the activation energy . The compound’s ability to coordinate with metals via monodentate or bidentate manner enhances its versatility in catalysis .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(diphenylphosphino)propane is similar to other diphosphine ligands such as 1,2-Bis(diphenylphosphino)ethane and 1,3-Bis(diphenylphosphino)propane . its unique structure and bite angle make it particularly effective in certain catalytic processes. For example, the natural bite angle of this compound is 91°, which is optimal for forming six-membered chelate rings with metals .
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- Bis(diphenylphosphino)methane
Eigenschaften
IUPAC Name |
1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOBPPNNYVSJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394560 | |
| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15383-58-1 | |
| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



